molecular formula C17H16BrNO4 B13625581 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid

Cat. No.: B13625581
M. Wt: 378.2 g/mol
InChI Key: OTRUVLWVVBIRGJ-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a bromophenyl group attached to the propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.

    Reduction: Formation of 2-phenylpropanoic acid derivatives.

    Substitution: Formation of 2-{[(Benzyloxy)carbonyl]amino}-3-(substituted phenyl)propanoic acids.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom at the para position.

    2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    N-[(Benzyloxy)carbonyl]glycine: A simpler amino acid derivative with different applications.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and bromophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRUVLWVVBIRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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